N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-739452 is a chemical compound known for its role as a glycogen synthase kinase 3 alpha and beta inhibitor. This compound has been studied for its potential therapeutic applications, particularly in the field of oncology, due to its ability to stabilize the MYC oncoprotein .
Preparation Methods
The synthesis of SB-739452 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve:
Step 1: Preparation of the core structure through a series of organic reactions.
Step 2: Functionalization of the core structure to introduce specific substituents.
Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial production methods for such compounds typically involve large-scale organic synthesis in controlled environments to ensure high purity and yield.
Chemical Reactions Analysis
SB-739452 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SB-739452 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase 3 alpha and beta.
Biology: Investigated for its role in stabilizing the MYC oncoprotein, which is crucial in various cellular processes.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
SB-739452 exerts its effects by inhibiting glycogen synthase kinase 3 alpha and beta. This inhibition leads to the stabilization of the MYC oncoprotein, which is involved in cell growth and proliferation. The molecular targets of SB-739452 include the active sites of glycogen synthase kinase 3 alpha and beta, where it binds and prevents their activity .
Comparison with Similar Compounds
Similar compounds to SB-739452 include other glycogen synthase kinase inhibitors such as:
SB-590885: Inhibits BRAF and CRAF and destabilizes the MYC oncoprotein.
UNC10112785: A potent CDK9 inhibitor that also affects MYC protein stability.
SB-739452 is unique in its specific inhibition of glycogen synthase kinase 3 alpha and beta, leading to the stabilization of the MYC oncoprotein, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H11BrN4O2 |
---|---|
Molecular Weight |
347.17 g/mol |
IUPAC Name |
N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H11BrN4O2/c15-9-6-8-12(16-11(9)10-2-1-5-21-10)18-19-13(8)17-14(20)7-3-4-7/h1-2,5-7H,3-4H2,(H2,16,17,18,19,20) |
InChI Key |
GVYKLTFFLMMUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NNC3=NC(=C(C=C32)Br)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.